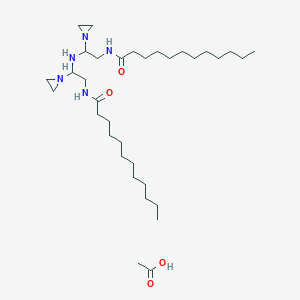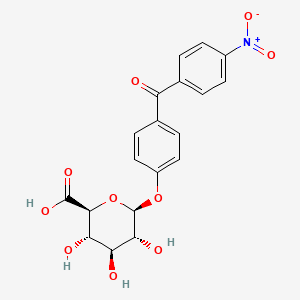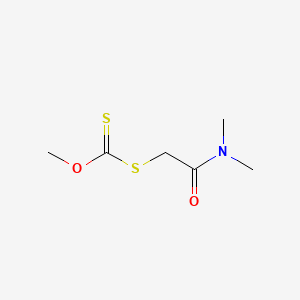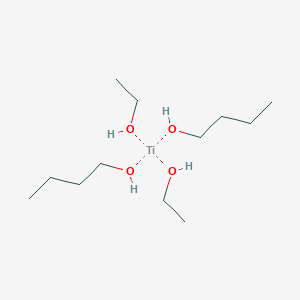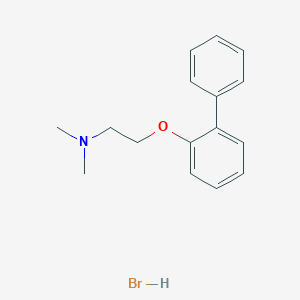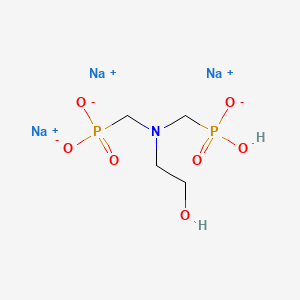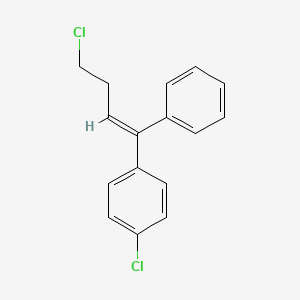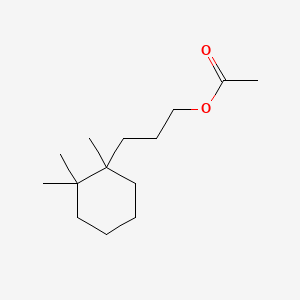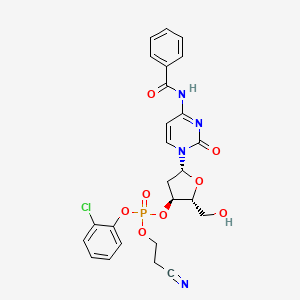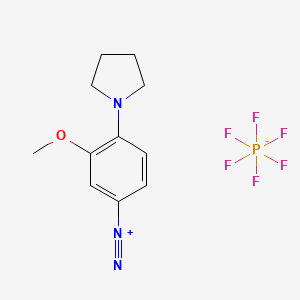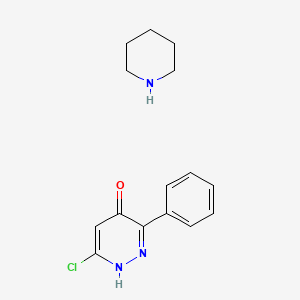![molecular formula C23H26N2 B12671404 N-[4-(1,1-Dimethylpropyl)phenyl]-N'-phenylbenzene-1,4-diamine CAS No. 86579-36-4](/img/structure/B12671404.png)
N-[4-(1,1-Dimethylpropyl)phenyl]-N'-phenylbenzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1,1-Dimethylpropyl)phenyl]-N’-phenylbenzene-1,4-diamine is an organic compound with a complex structure
Preparation Methods
The synthesis of N-[4-(1,1-Dimethylpropyl)phenyl]-N’-phenylbenzene-1,4-diamine typically involves the reaction of 4-(1,1-dimethylpropyl)phenylamine with phenylbenzene-1,4-diamine under specific conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
N-[4-(1,1-Dimethylpropyl)phenyl]-N’-phenylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where halogens or nitro groups can be introduced into the aromatic ring
Scientific Research Applications
N-[4-(1,1-Dimethylpropyl)phenyl]-N’-phenylbenzene-1,4-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-[4-(1,1-Dimethylpropyl)phenyl]-N’-phenylbenzene-1,4-diamine involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
N-[4-(1,1-Dimethylpropyl)phenyl]-N’-phenylbenzene-1,4-diamine can be compared with similar compounds such as:
4-(1,1-Dimethylpropyl)phenol: Known for its use in the production of antioxidants and stabilizers.
Phenol, 4-(1,1-dimethylpropyl)-: Used in the synthesis of various organic compounds and as a precursor in chemical reactions
These compounds share some structural similarities but differ in their specific applications and chemical properties, highlighting the uniqueness of N-[4-(1,1-Dimethylpropyl)phenyl]-N’-phenylbenzene-1,4-diamine.
Properties
CAS No. |
86579-36-4 |
|---|---|
Molecular Formula |
C23H26N2 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
4-N-[4-(2-methylbutan-2-yl)phenyl]-1-N-phenylbenzene-1,4-diamine |
InChI |
InChI=1S/C23H26N2/c1-4-23(2,3)18-10-12-20(13-11-18)25-22-16-14-21(15-17-22)24-19-8-6-5-7-9-19/h5-17,24-25H,4H2,1-3H3 |
InChI Key |
RYHCBSRDOLORRF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


